4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the reaction of 4-propyl-4H-1,2,4-triazole with piperidine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Triazole oxides
Reduction: Amino derivatives
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This compound may also interact with neurotransmitter receptors, modulating their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Propyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride
- 4-Amino-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Uniqueness
4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its specific structural features, which confer distinct biological activities. The presence of both the triazole and piperidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Biological Activity
Overview
4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This compound features a triazole ring linked to a piperidine moiety, which is known to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its ability to act as an enzyme inhibitor . The triazole ring can bind to active sites on enzymes, thereby inhibiting their function. Additionally, this compound may interact with neurotransmitter receptors, potentially modulating their activity and leading to various therapeutic effects.
Antimicrobial Activity
Triazole derivatives are recognized for their broad-spectrum antimicrobial properties. Research has shown that this compound exhibits significant antibacterial and antifungal activities:
- Antibacterial Effects : Studies indicate that compounds with triazole structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the compound has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Antifungal Properties : The triazole scaffold is particularly noted for its antifungal efficacy due to its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
Anticancer Potential
The anticancer properties of triazole derivatives have also been explored. Some studies suggest that this compound may induce apoptosis in cancer cells through various pathways:
- Mechanisms : The compound may interfere with cell cycle regulation and promote programmed cell death in tumor cells. This effect is often mediated by the modulation of specific signaling pathways .
Comparative Studies
A comparative analysis of various triazole derivatives has highlighted the unique biological profile of this compound:
Compound | Activity | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Antibacterial | 0.125 - 8 | |
1-(2-benzothiazol)-5-(triazol) derivatives | Antibacterial | 0.5 - 16 | |
Triazolo[1,5-a]pyrimidines | Antifungal | 0.25 - 12 |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various triazole derivatives, this compound was tested against a panel of pathogens:
Properties
IUPAC Name |
4-(4-propyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-2-7-14-8-12-13-10(14)9-3-5-11-6-4-9;;/h8-9,11H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNVVJGBHLMPMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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